B1574949 BCR/ABL 210 kD fusion protein (21-29)

BCR/ABL 210 kD fusion protein (21-29)

カタログ番号 B1574949
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCR/ABL 210 kD fusion protein

科学的研究の応用

  • Leukemia Association and Transcript Expression : The Philadelphia (Ph) chromosome translocation in chronic myelogenous leukemia (CML) results in the formation of BCR/ABL genes, which are transcribed into hybrid transcripts leading to 210-kD fusion proteins (P210). These proteins are also found in acute lymphoblastic leukemia (Ph+ALL) cases (Saglio et al., 1996).

  • T-Cell Responses and Peptide Recognition : Research has shown that the BCR-ABL oncoprotein's p210b2a2 fusion region is recognized by HLA-DR2a restricted cytotoxic T lymphocytes. This finding is significant in the context of immune responses to chronic myelogenous leukemia (CML) (Ten Bosch et al., 1999).

  • Immunogenicity of BCR-ABL Breakpoint Peptide : Human CD4+ T cells can be elicited by primary in vitro immunization with a BCR-ABL breakpoint peptide. This demonstrates the potential for immunotherapeutic approaches in treating chronic myeloid leukemia (CML) (Bosch et al., 1996).

  • Model for Studying Pathogenesis : The expression of the 210-kD bcr/abl fusion oncoprotein in mice, through transduction of bone marrow cells, has been used to efficiently induce a chronic myelogenous leukemia-like disease. This model is valuable for studying the pathogenesis and treatment of CML (Pear et al., 1998).

  • Interaction with c-Myc Oncoprotein : The Bcr protein, which forms the fusion partner for Abl in leukemias, interacts with the c-Myc oncoprotein. This interaction suggests that one function of Bcr is to limit the activity of c-Myc, which may contribute to the high level of c-Myc protein observed in Bcr-Abl transformed cells (Mahon et al., 2003).

  • BCR/ABL Transcript Detection and Quantification : A study developed a monochrome multiplex real-time RT-PCR assay for the identification and quantification of BCR/ABL fusion transcripts, which are crucial in the clinical management of chronic myeloid leukemia and acute lymphoblastic leukemia (Gutiérrez et al., 2005).

  • Role in Acute Myelogenous Leukemia : Research indicates that the genomic configuration and translation product of Ph-positive acute myelogenous leukemia (AML) can be similar to that of Ph-positive acute lymphoblastic leukemia (ALL), highlighting the role of the BCR/ABL fusion protein in different types of leukemia (Kurzrock et al., 1987).

  • Antigenic Exposure of Joining Region : A study showed that the tumor-specific b2-a2 joining region in the native P210bcr-abl molecule is antigenically exposed, which is significant for antibody recognition in chronic myeloid leukemia (van Denderen et al., 1989).

特性

配列

KQSSKALQR

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

BCR/ABL 210 kD fusion protein (21-29)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。